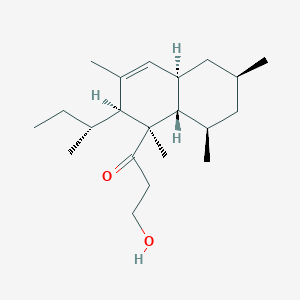
probetaenone I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Probetaenone I is an organic compound with the molecular formula C21H36O2. It is a biosynthetic precursor of betaenone B, a phytotoxin produced by the fungus Phoma betae. The compound has been studied for its role in the biosynthesis of betaenone B and its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: Probetaenone I can be synthesized through an intramolecular Diels–Alder reaction. This method involves the cyclization of a suitable diene and dienophile to form the tricyclic structure of this compound. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: the synthesis in a laboratory setting involves the use of isotopically labeled precursors such as [1-14C]- and [1,2-13C]-acetate and [S-13CH3]methionine, which are incorporated into the compound through biosynthetic pathways in Phoma betae .
Chemical Reactions Analysis
Types of Reactions: Probetaenone I undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, potentially converting ketones to alcohols.
Substitution: Substitution reactions can occur at the carbonyl or hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products:
Oxidation: Betaenone B is a major product formed from the oxidation of this compound.
Reduction: Reduced derivatives with hydroxyl groups replacing ketones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Probetaenone I has several scientific research applications:
Chemistry: It is used as a model compound to study intramolecular Diels–Alder reactions and biosynthetic pathways.
Biology: The compound is studied for its role in the biosynthesis of betaenone B, which has phytotoxic properties.
Medicine: Research on this compound contributes to understanding fungal metabolites and their potential therapeutic applications.
Industry: While not widely used industrially, this compound’s synthesis and reactions provide insights into complex organic synthesis techniques
Mechanism of Action
Probetaenone I exerts its effects through its role as a biosynthetic precursor. The compound undergoes enzymatic transformations, including hydroxylation and cyclization, to form betaenone B. The molecular targets and pathways involved include the reductase ® domain of HR-PKS and oxidative modification enzymes .
Comparison with Similar Compounds
Betaenone B: A direct product of probetaenone I oxidation, with similar structural features but additional hydroxyl groups.
Betaenone C: Another biosynthetic intermediate with a similar tricyclic structure.
Stemphyloxin II: A compound with a related biosynthetic pathway involving aldol reactions
Uniqueness: this compound is unique due to its role as a biosynthetic precursor and its specific structural features that facilitate intramolecular Diels–Alder reactions. Its study provides valuable insights into fungal biosynthesis and complex organic reactions.
Properties
Molecular Formula |
C21H36O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-[(1R,2S,4aR,6S,8R,8aS)-2-[(2R)-butan-2-yl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-hydroxypropan-1-one |
InChI |
InChI=1S/C21H36O2/c1-7-14(3)19-16(5)12-17-11-13(2)10-15(4)20(17)21(19,6)18(23)8-9-22/h12-15,17,19-20,22H,7-11H2,1-6H3/t13-,14+,15+,17+,19-,20-,21-/m0/s1 |
InChI Key |
CWVNYXDUEQFYMM-YDGZXZOGSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=C[C@H]2C[C@H](C[C@H]([C@@H]2[C@@]1(C)C(=O)CCO)C)C)C |
SMILES |
CCC(C)C1C(=CC2CC(CC(C2C1(C)C(=O)CCO)C)C)C |
Canonical SMILES |
CCC(C)C1C(=CC2CC(CC(C2C1(C)C(=O)CCO)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


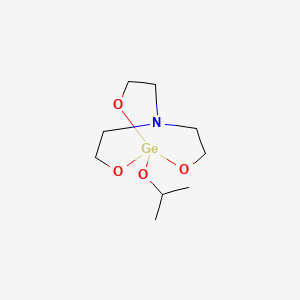
![(2R,3R,4S)-4-hydroxy-6-methoxy-3-methyl-2-[(2E,4E,6E,8R)-8-methyldeca-2,4,6-trien-2-yl]-3,4-dihydro-2H-pyrano[3,2-c]pyridin-5-one](/img/structure/B1255892.png)
![2-amino-N-[3-methoxy-5-[oxo-[3-(trifluoromethyl)anilino]methyl]phenyl]-5-oxazolecarboxamide](/img/structure/B1255893.png)
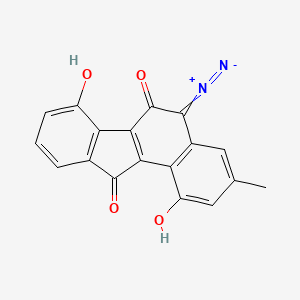
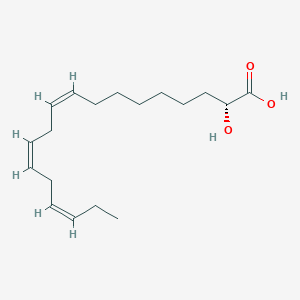
![2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99](/img/structure/B1255896.png)

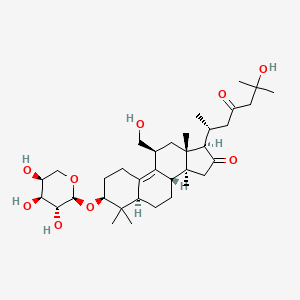
![1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-[3-[4-(phenylmethyl)-1-piperidinyl]propyl]thiourea](/img/structure/B1255903.png)
![(2R,4S)-4-cyclohexyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1255904.png)




